molecular formula C24H26N2O5SSe B102322 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium CAS No. 17852-69-6

1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium

Cat. No.: B102322
CAS No.: 17852-69-6
M. Wt: 533.5 g/mol
InChI Key: TULGBBGFVMDUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium is a quinolinium derivative with a benzothiazole selenazole moiety. It is a fluorescent dye that is used in various scientific research applications, particularly in the field of biochemistry and cell biology.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium involves its ability to bind to biomolecules, such as proteins and nucleic acids. The fluorescent dye emits light when excited by a specific wavelength of light, allowing researchers to visualize the location and distribution of these biomolecules in cells and tissues.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that is commonly used in cell and tissue imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium is its high sensitivity and specificity for biomolecules. It is also a non-toxic fluorescent dye that can be used in live cell imaging studies. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent dyes.

Future Directions

There are several future directions for the use of 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium in scientific research. One potential direction is the development of new derivatives with improved properties, such as increased sensitivity and specificity for biomolecules. Another direction is the application of this compound in new areas of research, such as drug discovery and development. Additionally, the use of this compound in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of cells and tissues.

Synthesis Methods

The synthesis of 1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium involves the reaction of 6-methoxy-1-ethylquinolinium iodide with 5-methoxy-3-(3-sulphonatopropyl)benzoselenazole in the presence of a base. The reaction yields the desired fluorescent dye, which can be purified by column chromatography.

Scientific Research Applications

1-Ethyl-6-methoxy-2-((5-methoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium is widely used in scientific research, particularly in the field of biochemistry and cell biology. It is used as a fluorescent probe to detect the presence of proteins and other biomolecules in cells and tissues. It is also used to study the dynamics of intracellular processes, such as protein trafficking and signaling pathways.

Properties

17852-69-6

Molecular Formula

C24H26N2O5SSe

Molecular Weight

533.5 g/mol

IUPAC Name

3-[2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-5-methoxy-1,3-benzoselenazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C24H26N2O5SSe/c1-4-25-18(7-6-17-14-19(30-2)8-10-21(17)25)15-24-26(12-5-13-32(27,28)29)22-16-20(31-3)9-11-23(22)33-24/h6-11,14-16H,4-5,12-13H2,1-3H3

InChI Key

TULGBBGFVMDUFF-UHFFFAOYSA-N

SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CCCS(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CCCS(=O)(=O)[O-]

17852-69-6

Origin of Product

United States

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